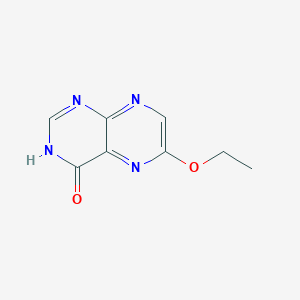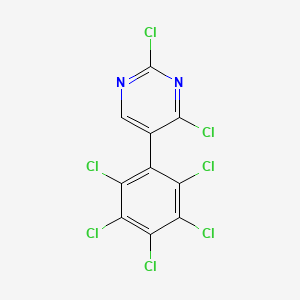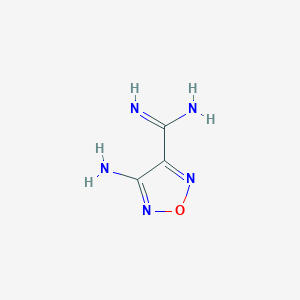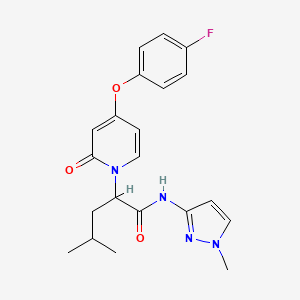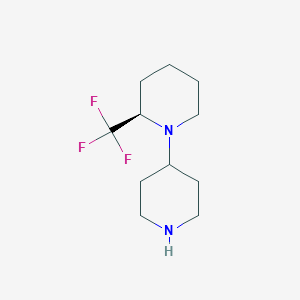![molecular formula C8H9BrN4O B13097520 2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol CAS No. 425379-12-0](/img/structure/B13097520.png)
2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol is a chemical compound with the molecular formula C8H9BrN4O and a molecular weight of 257.09 g/mol . This compound is characterized by the presence of a bromine atom attached to an imidazo[1,2-b][1,2,4]triazine ring system, which is further connected to a propan-2-ol moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol typically involves the following steps:
Formation of the Imidazo[1,2-b][1,2,4]triazin-7-yl Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,2-b][1,2,4]triazin-7-yl ring system.
Attachment of the Propan-2-ol Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-b][1,2,4]triazin-7-yl ring system play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their functions and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloroimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol: Similar structure with a chlorine atom instead of bromine.
2-(3-Fluoroimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol: Similar structure with a fluorine atom instead of bromine.
2-(3-Iodoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens.
Properties
CAS No. |
425379-12-0 |
|---|---|
Molecular Formula |
C8H9BrN4O |
Molecular Weight |
257.09 g/mol |
IUPAC Name |
2-(3-bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol |
InChI |
InChI=1S/C8H9BrN4O/c1-8(2,14)5-3-10-7-12-6(9)4-11-13(5)7/h3-4,14H,1-2H3 |
InChI Key |
FWBJZBJXKWKDER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=C2N1N=CC(=N2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


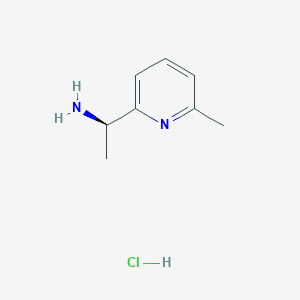
![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
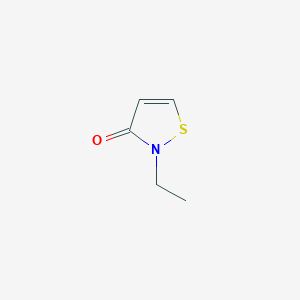

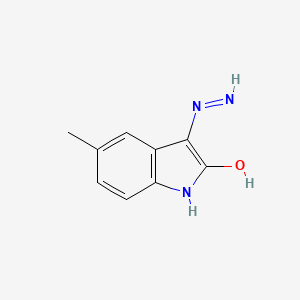
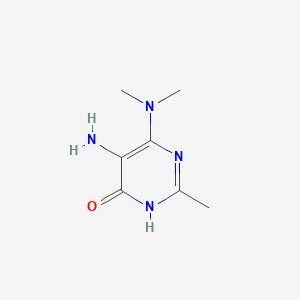
![tert-Butyl 2-((3'-chloro-[1,1'-biphenyl]-4-yl)methylene)hydrazinecarboxylate](/img/structure/B13097489.png)
![5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13097490.png)
